
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide
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Overview
Description
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
The mechanism of action of thiazole derivatives can vary greatly depending on their structure and the specific functional groups they contain. Some thiazole derivatives have been found to exhibit their biological activities through various targets . For example, sulfanilamide, a compound containing a sulfonamide group like the compound , is known to act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase .
The pharmacokinetics of thiazole derivatives can also vary greatly depending on their structure. Factors such as their solubility, stability, and the presence of specific functional groups can influence their absorption, distribution, metabolism, and excretion (ADME) properties .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can also influence the action, efficacy, and stability of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide typically involves the formation of the thiazole ring followed by the attachment of the naphthalene-2-sulfonamide group. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketone with a thioamide . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Biological Activities
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide has been studied for various biological activities:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .
Compound | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
This compound | TBD | Antimicrobial |
Standard Drug | TBD | Control |
Anti-inflammatory Effects
Compounds in this class have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies suggest that this compound reduces pro-inflammatory cytokines such as IL-6 and TNF-α .
Compound | IC50 (µM) | Activity |
---|---|---|
This compound | TBD | Anti-inflammatory |
Celecoxib | 0.05 | COX-2 inhibitor |
Anticancer Potential
Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve apoptosis induction and cell cycle arrest in cancer cells .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Initial findings suggest favorable solubility profiles in water and organic solvents, which may enhance its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-phenylthiazol-4-ethylamine
- 4-phenylthiazol-2-ethylamine
- 2,4-disubstituted thiazoles
Uniqueness
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the naphthalene-2-sulfonamide group enhances its solubility and interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which include a thiazole ring and a naphthalene sulfonamide moiety. The biological activities of thiazole derivatives are well-documented, encompassing antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]naphthalene-2-sulfonamide. Its molecular formula is C23H22N2O4S, with a molecular weight of 422.56 g/mol. The presence of the dimethoxyphenyl group enhances its lipophilicity and potential interaction with biological targets.
1. Antibacterial Activity
Thiazole derivatives, including this compound, have shown promising antibacterial properties. In vitro studies indicate that this compound exhibits significant activity against various Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) in the range of 0.5 to 1 μg/mL against Staphylococcus aureus and Escherichia coli .
2. Antifungal Activity
The compound also demonstrates antifungal properties, particularly against common pathogens such as Candida albicans. The mechanism of action may involve disruption of fungal cell wall synthesis or interference with essential metabolic pathways .
3. Anti-inflammatory Properties
Research indicates that this compound possesses anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in cellular models, suggesting its potential as a therapeutic agent for inflammatory diseases .
4. Antitumor Activity
Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated in various cancer cell lines, showing cytotoxic effects comparable to established chemotherapeutics like doxorubicin. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific cellular pathways involved in cell survival .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzyme Activity : The sulfonamide group may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- Disruption of Membrane Integrity : The lipophilic nature of the naphthalene moiety allows for integration into lipid membranes, potentially disrupting membrane integrity.
- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazole derivatives similar to this compound:
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S2/c1-28-21-10-8-18(14-22(21)29-2)23-25-19(15-30-23)11-12-24-31(26,27)20-9-7-16-5-3-4-6-17(16)13-20/h3-10,13-15,24H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYAOWNLRWXHOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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